

An In-depth Technical Guide to Gluconapoleiferin: Chemical Structure, Properties, and Biological Activities

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Compound of Interest

Compound Name: *Gluconapoleiferin*

Cat. No.: *B217463*

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Abstract

Gluconapoleiferin is a naturally occurring glucosinolate found in cruciferous vegetables, particularly those of the *Brassica* genus, such as rapeseed (*Brassica napus*) and various turnips (*Brassica rapa*).^[1] Like other glucosinolates, **gluconapoleiferin** itself possesses limited biological activity. However, upon enzymatic hydrolysis by myrosinase, it yields bioactive compounds, primarily isothiocyanates, which are of significant interest to the scientific and pharmaceutical communities. This technical guide provides a comprehensive overview of the chemical structure and properties of **gluconapoleiferin**, details established experimental protocols for its analysis, and explores its known and potential biological activities and associated signaling pathways.

Chemical Structure and Properties

Gluconapoleiferin, with the chemical formula $C_{12}H_{21}NO_{10}S_2$, is classified as a hydroxy-alkenylglucosinolate.^[2] Its structure consists of a β -D-thioglucose group attached to a sulfonated oxime. The systematic IUPAC name for **gluconapoleiferin** is $[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-3-hydroxy-N-sulfooxyhex-5-enimidothioate$.

Table 1: Chemical Identifiers and Computed Properties of **Gluconapoleiferin**

Property	Value	Source
Molecular Formula	C ₁₂ H ₂₁ NO ₁₀ S ₂	PubChem
IUPAC Name	[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-3-hydroxy-N-sulfooxyhex-5-enimidothioate	PubChem
InChI	InChI=1S/C12H21NO10S2/c1-2-3-6(15)4-8(13-23-25(19,20)21)24-12-11(18)10(17)9(16)7(5-14)22-12/h2,6-7,9-12,14-18H,1,3-5H2,(H,19,20,21)/b13-8+/t6?,7-,9-,10+,11-,12+/m1/s1	PubChem
InChIKey	ZEGLQSKFSKZGRO-FYRHTRITSA-N	PubChem
SMILES	C=CCC(C/C(=N\OS(=O)(=O)O)/S[C@H]1--INVALID-LINK--CO)O)O">C@@HO)O	PubChem
Molecular Weight	403.43 g/mol	PubChem
Monoisotopic Mass	402.053411776 g/mol	PhytoHub
Water Solubility	27.8 g/L	FooDB
logP	-1.7	FooDB
pKa (Strongest Acidic)	-3.5	FooDB
Hydrogen Bond Donor Count	6	FooDB
Hydrogen Bond Acceptor Count	10	FooDB
Rotatable Bond Count	9	FooDB

Quantitative Data

The concentration of **gluconapoleiferin** can vary significantly depending on the plant species, cultivar, and environmental conditions. One study on rapeseeds reported a concentration of 2.06 $\mu\text{mol/g}$ in the raw seeds.

Table 2: Reported Concentrations of **Gluconapoleiferin** in Brassica Species

Plant Species	Plant Part	Concentration ($\mu\text{mol/g}$ dry weight)	Reference
Brassica napus	Raw Seeds	2.06	[2]
Brassica rapa	Leaves	Varies by variety	[1]

Experimental Protocols

The analysis of **gluconapoleiferin** typically follows the general methodologies established for glucosinolate extraction, purification, and quantification.

Extraction and Purification of Glucosinolates

A widely used method for the extraction and purification of glucosinolates from plant material involves the following steps:

- Sample Preparation: Plant material is freeze-dried and ground to a fine powder to increase the surface area for extraction.
- Extraction: The powdered sample is extracted with a hot solvent mixture, typically 70% methanol, to simultaneously extract the glucosinolates and inactivate the myrosinase enzyme.[\[3\]](#)
- Purification: The crude extract is then loaded onto an anion-exchange column (e.g., DEAE-Sephadex).[\[4\]](#) The column is washed to remove interfering compounds.
- Desulfation: The bound glucosinolates are treated with a purified sulfatase solution to cleave the sulfate group, yielding desulfoglucosinolates.[\[3\]](#)

- Elution: The desulfoglucosinolates are eluted from the column with water.^[3] The eluate can then be freeze-dried for storage or reconstituted for analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

Desulfoglucosinolates are typically quantified using reverse-phase HPLC with UV detection.

- Column: A C18 column is commonly used.
- Mobile Phase: A gradient of water and acetonitrile is typically employed for separation.
- Detection: Detection is usually performed at 229 nm.
- Quantification: Due to the lack of a commercial standard for **gluconapoleiferin**, its semi-quantification is often achieved by using a commercially available standard of a structurally similar glucosinolate, such as glucobrassicanapin, and applying a response factor.

Structural Elucidation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

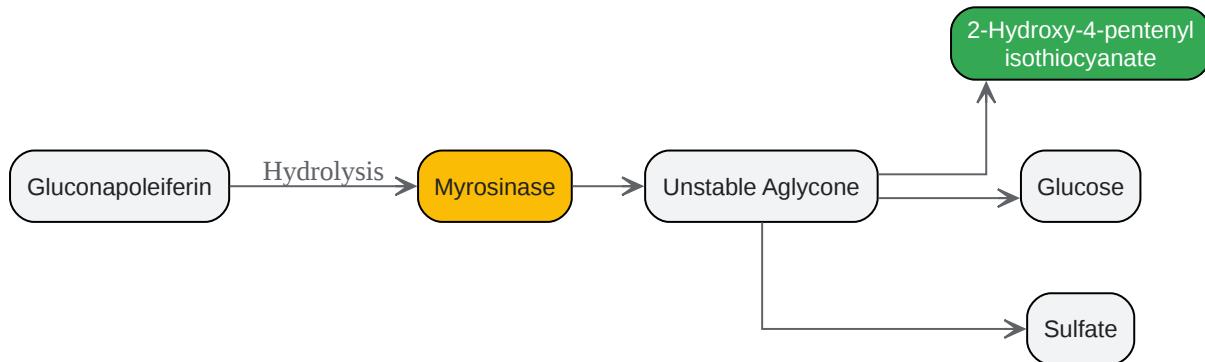
- LC-MS: Liquid chromatography coupled with mass spectrometry is a powerful tool for the identification of glucosinolates. Specific fragment ions in the mass spectrum can help to tentatively identify **gluconapoleiferin**.
- NMR: ¹H and ¹³C NMR spectroscopy are used for the definitive structural elucidation of purified glucosinolates.

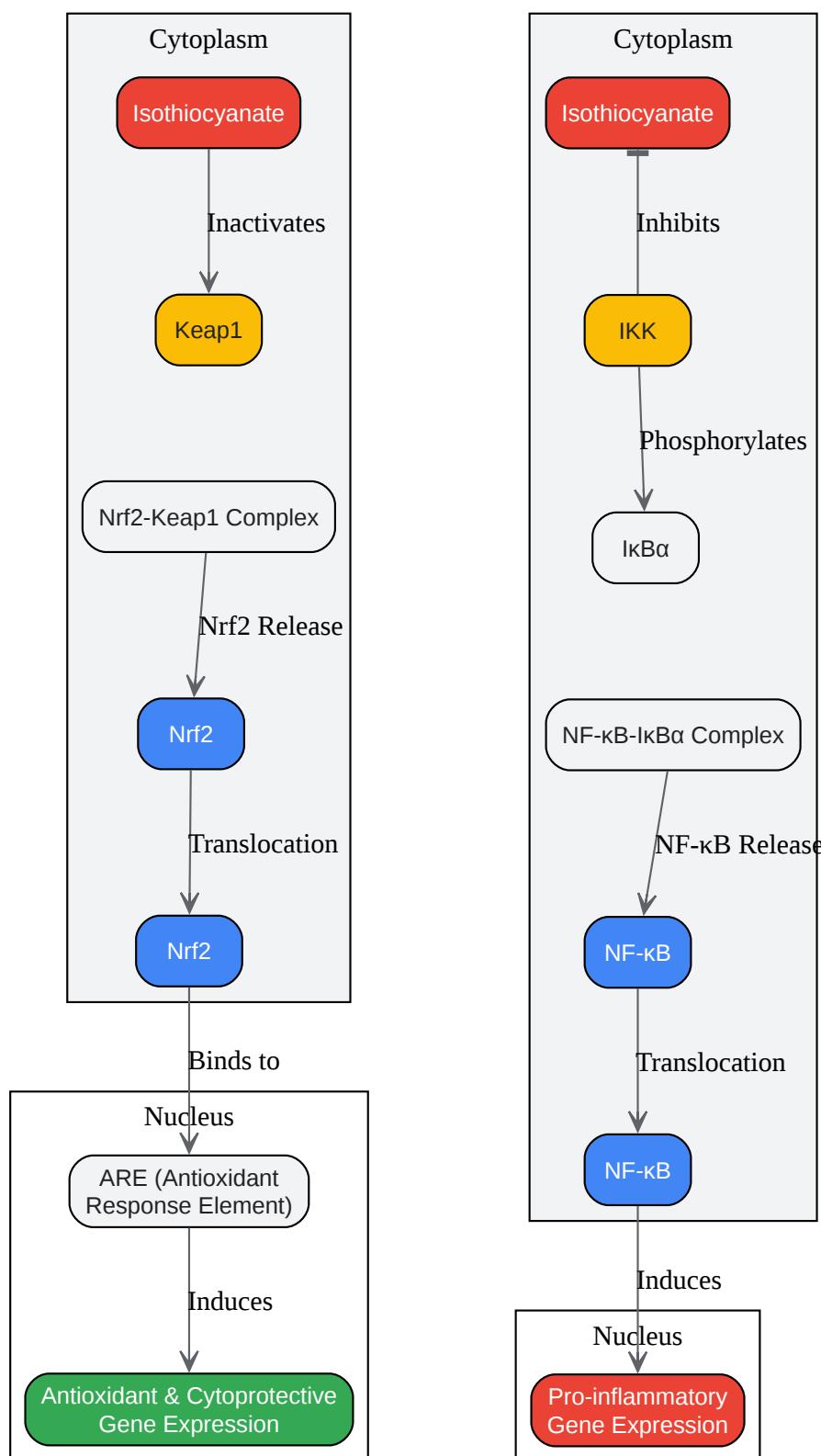
Biological Activity and Signaling Pathways

The biological activity of **gluconapoleiferin** is primarily attributed to its hydrolysis products, particularly the isothiocyanate 2-hydroxy-4-pentenyl isothiocyanate. While research on this specific isothiocyanate is limited, the general mechanisms of action for many isothiocyanates have been well-studied and are likely applicable. It is important to note that some studies suggest that the hydrolysis products of **gluconapoleiferin** may have goitrogenic effects in animals.^[2]

Glucosinolate Hydrolysis and Isothiocyanate Formation

The enzymatic hydrolysis of **gluconapoleiferin** by myrosinase is the initial step in the formation of its bioactive derivatives. This process is a key defense mechanism in plants against herbivores and pathogens.



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